Chlorovaltrate K
Overview
Description
Chlorovaltrate K is a useful research compound. Its molecular formula is C22H33ClO8 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Characterization of Chlorovaltrate K and Other Chlorinated Valepotriates : A study by Lin et al. (2013) involved the isolation and characterization of chlorinated valepotriates, including this compound, from the plant Valeriana jatamansi. They identified 15 chlorinated valepotriates (designated as chlorovaltrates A-O) and elucidated their structures using spectroscopic methods. Notably, Chlorovaltrates K-N, along with chlorovaltrate, exhibited moderate cytotoxicity against several cancer cell lines (Lin et al., 2013).
Iridoids from Valeriana jatamansi Roots : Wang et al. (2017) isolated additional iridoids, including chlorovaltrate P-T, from the roots of Valeriana jatamansi. This study provided insights into the chemical diversity of chlorovaltrates and their potential biological activities. While this study did not specifically focus on this compound, it contributes to the broader understanding of chlorinated valepotriates (Wang et al., 2017).
Safety and Hazards
According to the Material Safety Data Sheet (MSDS), Chlorovaltrate K is for research use only, not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin or eyes with water, avoiding breathing vapors, mist, dust, or gas, and seeking medical attention are recommended .
Properties
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERAXRDNYJPTRN-PNBTUHDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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